

Technical Guide: Ethyl 3-methylpyridazine-4-carboxylate (CAS 98832-80-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 3-methylpyridazine-4-carboxylate

Cat. No.: B1282719

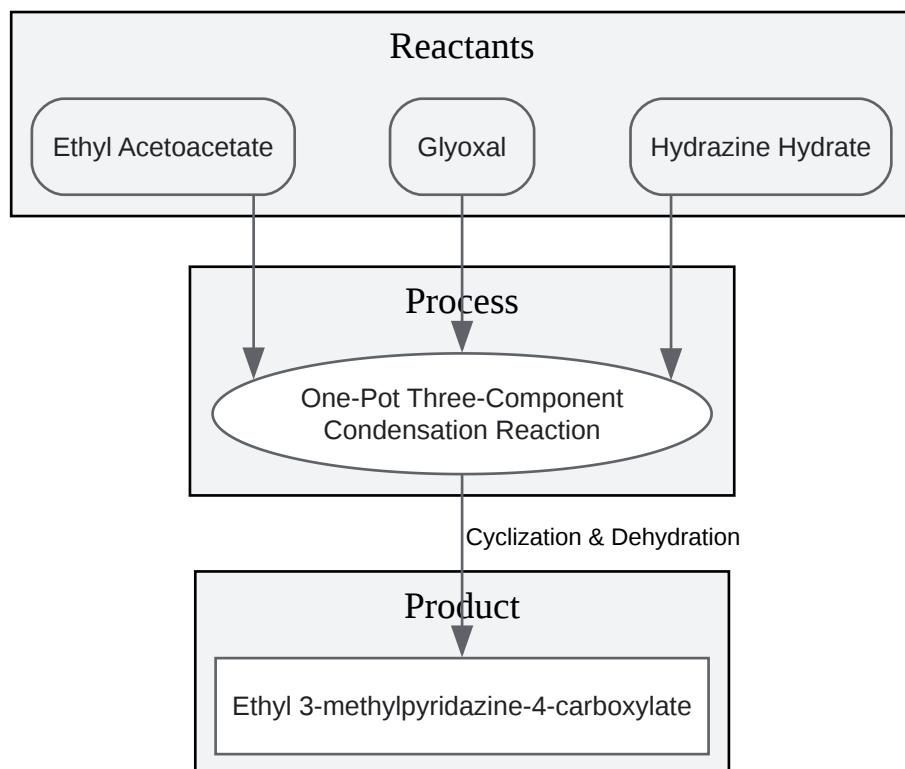
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 3-methylpyridazine-4-carboxylate**, a heterocyclic building block with potential applications in pharmaceutical research and development. Due to the limited availability of detailed experimental data in publicly accessible literature for this specific compound, this guide combines known information with plausible scientific predictions and contextual information based on the broader class of pyridazine derivatives.

Chemical Structure and Properties

Ethyl 3-methylpyridazine-4-carboxylate is a substituted pyridazine, a class of aromatic heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring. The presence of the ester and methyl functional groups offers potential sites for further chemical modification, making it a valuable intermediate in organic synthesis.


Property	Value	Source
CAS Number	98832-80-5	N/A
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	166.18 g/mol	[1]
Physical Form	Solid (at 20°C)	N/A
Purity	≥97% (commercially available)	[1]
Storage	Store in a cool, dry place	N/A
Melting Point	Not reported	N/A
Boiling Point	Not reported	N/A
Solubility	Not reported	N/A

Synthesis

A specific, peer-reviewed synthesis protocol for **Ethyl 3-methylpyridazine-4-carboxylate** is not readily available in the scientific literature. However, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of substituted pyridazines. One such common method is a one-pot, three-component condensation reaction.

Proposed Synthetic Pathway

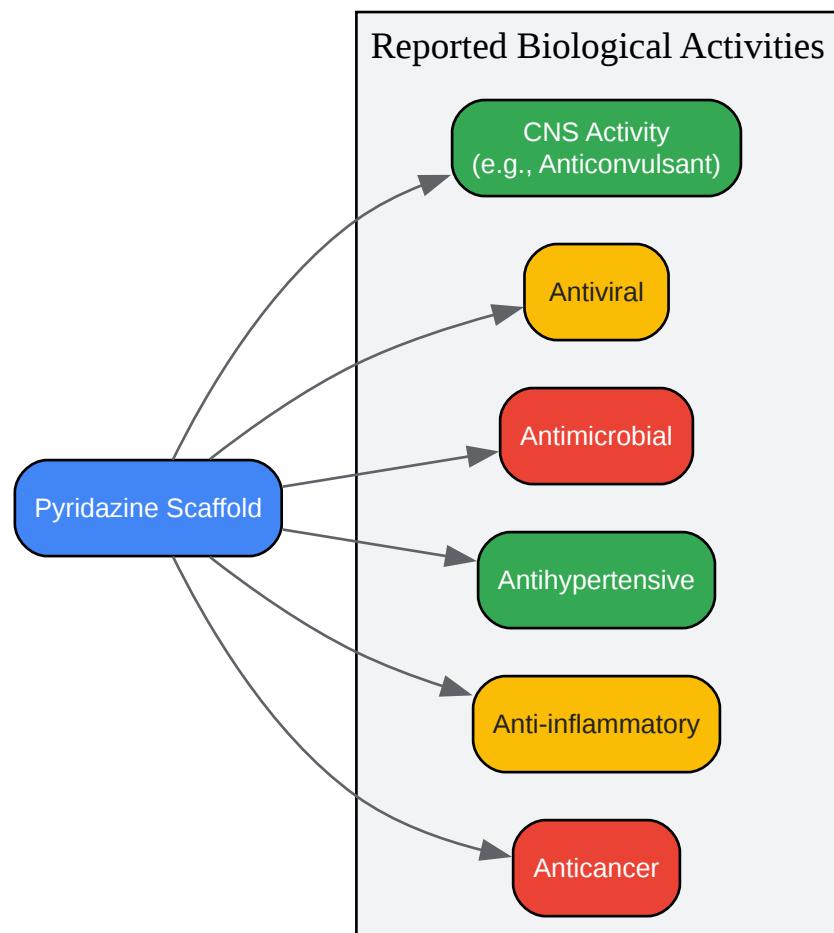
A likely synthesis would involve the reaction of an ethyl β-ketoester, a glyoxal derivative, and hydrazine hydrate. For the target molecule, ethyl acetoacetate would serve as the source of the 3-methyl and 4-carboxylate moieties.

[Click to download full resolution via product page](#)

*Plausible synthetic workflow for **Ethyl 3-methylpyridazine-4-carboxylate**.*

Experimental Protocol (Hypothetical)

- Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol, add glyoxal (1 equivalent) and hydrazine hydrate (1 equivalent).
- Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and subsequent cyclization.
- Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.


Spectroscopic Characterization (Predicted)

While experimental spectral data is not widely published, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- A singlet for the methyl protons (~2.5 ppm).- A quartet and a triplet for the ethyl ester protons (~4.3 ppm and ~1.3 ppm, respectively).- Two doublets in the aromatic region for the pyridazine ring protons (~8.5-9.5 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Resonances for the methyl carbon (~20 ppm), ethyl ester carbons (~60 ppm and ~14 ppm).- Carbonyl carbon of the ester (~165 ppm).- Aromatic carbons of the pyridazine ring (~120-160 ppm).
IR Spectroscopy	<ul style="list-style-type: none">- C=O stretching vibration for the ester group (~1720 cm⁻¹).- C=N and C=C stretching vibrations for the pyridazine ring (~1550-1600 cm⁻¹).- C-H stretching vibrations for the alkyl and aromatic groups (~2900-3100 cm⁻¹).
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M⁺) at m/z = 166.18.

Biological and Therapeutic Potential of the Pyridazine Scaffold

The pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. While the specific biological activity of **Ethyl 3-methylpyridazine-4-carboxylate** has not been reported, its parent scaffold is associated with a wide range of therapeutic properties. This suggests that the title compound could serve as a valuable starting material for the synthesis of novel drug candidates.

[Click to download full resolution via product page](#)

Diverse biological activities associated with the pyridazine core structure.

The varied pharmacological profiles of pyridazine derivatives highlight the potential of **Ethyl 3-methylpyridazine-4-carboxylate** as a key intermediate for the development of new therapeutics targeting a range of diseases.

Conclusion

Ethyl 3-methylpyridazine-4-carboxylate is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is scarce, its chemical structure suggests it is a versatile intermediate for the synthesis of more complex molecules. The well-documented and diverse biological activities of the pyridazine scaffold provide a strong rationale for the further investigation and

derivatization of this compound in the pursuit of novel therapeutic agents. Further experimental work is necessary to fully characterize its physical, chemical, and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Technical Guide: Ethyl 3-methylpyridazine-4-carboxylate (CAS 98832-80-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282719#ethyl-3-methylpyridazine-4-carboxylate-cas-98832-80-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

